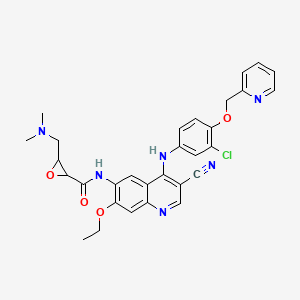
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide (Neratinib Impurity pound(c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the cyano and ethoxy groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with halogenated quinoline derivatives.
Attachment of the pyridin-2-ylmethoxy group: This step involves the reaction of a pyridine derivative with a suitable leaving group on the quinoline core.
Formation of the oxirane ring: The oxirane ring can be formed through an epoxidation reaction, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline core or the oxirane ring, leading to the formation of quinoline N-oxides or diols, respectively.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The chloro and pyridin-2-ylmethoxy groups can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the cyano group can yield primary amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Its biological activity can be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry research.
Industry: The compound’s unique structure and reactivity can be leveraged in the development of new materials, such as polymers or coatings with specific properties.
作用机制
The mechanism of action of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the functional groups can form hydrogen bonds or other interactions with proteins. These interactions can disrupt biological processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are known for their biological activity.
Epoxides: Compounds with an oxirane ring, such as epoxomicin, are known for their reactivity and potential therapeutic applications.
Cyano-containing compounds: Compounds with a cyano group, such as nitriles, are known for their versatility in organic synthesis.
Uniqueness
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C30H29ClN6O4 |
|---|---|
分子量 |
573.0 g/mol |
IUPAC 名称 |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(dimethylamino)methyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-39-26-13-23-21(12-24(26)36-30(38)29-27(41-29)16-37(2)3)28(18(14-32)15-34-23)35-19-8-9-25(22(31)11-19)40-17-20-7-5-6-10-33-20/h5-13,15,27,29H,4,16-17H2,1-3H3,(H,34,35)(H,36,38) |
InChI 键 |
PFXCXCPITLSQCK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C5C(O5)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


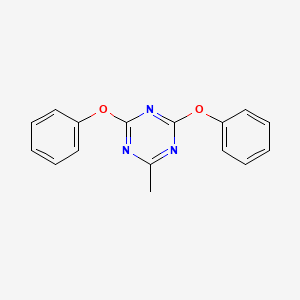
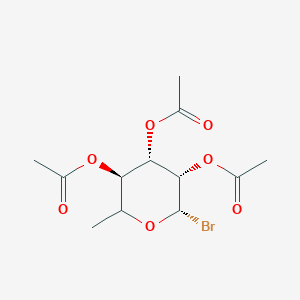
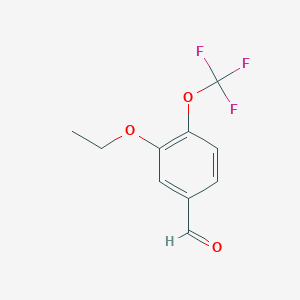
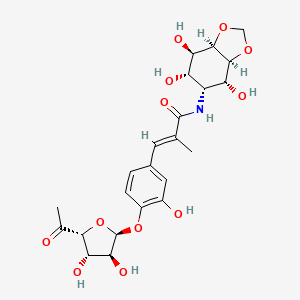
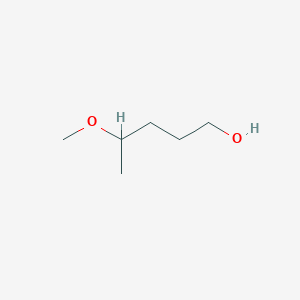
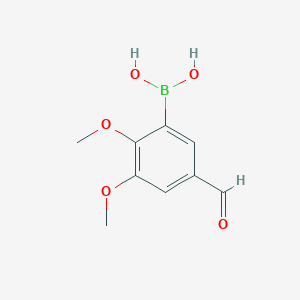
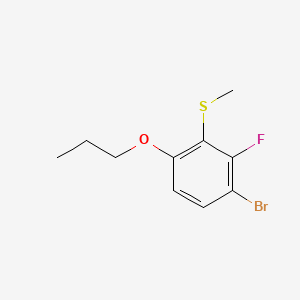
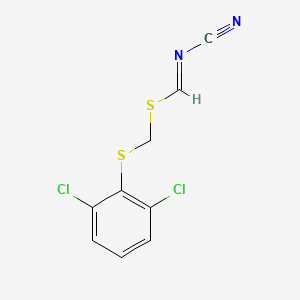
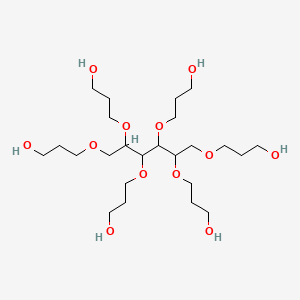
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
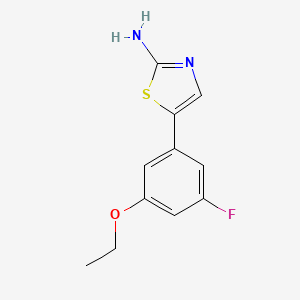
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
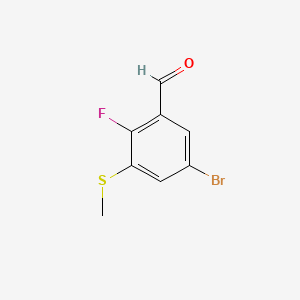
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
